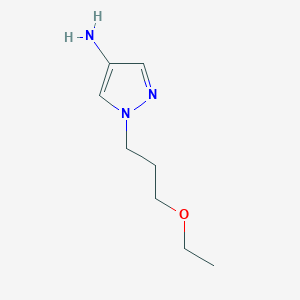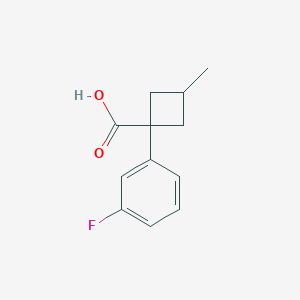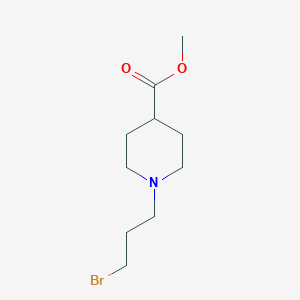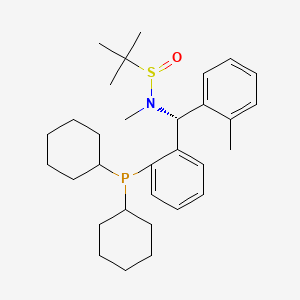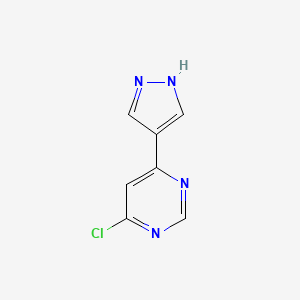
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is an organic compound with the molecular formula C7H5ClN4 It is a heterocyclic compound containing both pyrimidine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-pyrazole. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the pyrimidine ring at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation products: Oxidized derivatives of the pyrazole or pyrimidine rings.
Coupling products: Biaryl compounds when involved in Suzuki-Miyaura coupling.
科学的研究の応用
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Agrochemicals: Used in the development of herbicides and fungicides.
Materials science: Employed in the synthesis of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
- 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazole and pyrimidine rings makes it a versatile scaffold for the development of various bioactive molecules.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H5ClN4 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-7-1-6(9-4-10-7)5-2-11-12-3-5/h1-4H,(H,11,12) |
InChIキー |
JXBNSWKQEQUGCY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1Cl)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


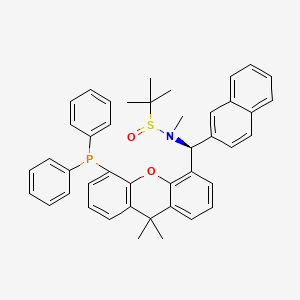
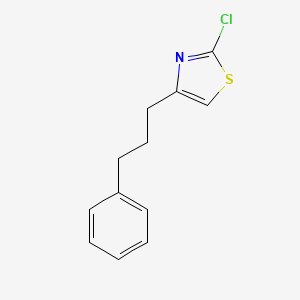

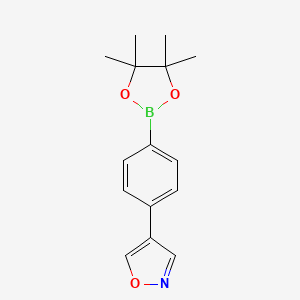
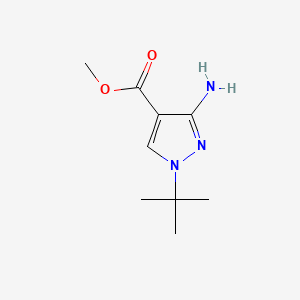
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)

